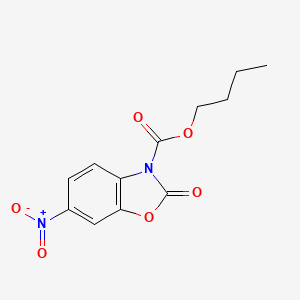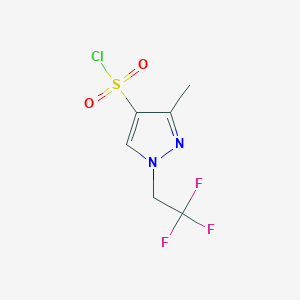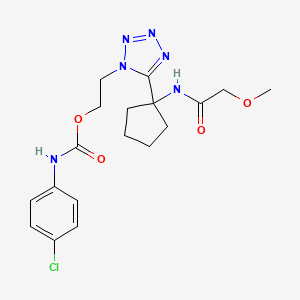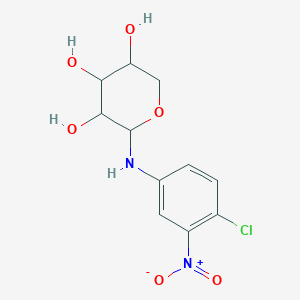![molecular formula C14H15N5O4S B11710611 N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE is a complex organic compound that features both sulfonyl and hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE typically involves the reaction of 2-methylbenzenesulfonyl chloride with pyridine-2-carbohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide group may yield azides, while reduction of the sulfonyl group may produce sulfides.
科学研究应用
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Its derivatives could be investigated for pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydrazide groups may play a crucial role in binding to these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2-Benzoylpyridine: Another compound with a pyridine ring, but with a benzoyl group instead of a sulfonyl group.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their wide range of applications in medicinal chemistry.
Uniqueness
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE is unique due to the presence of both sulfonyl and hydrazide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C14H15N5O4S |
|---|---|
分子量 |
349.37 g/mol |
IUPAC 名称 |
2-N'-(2-methylphenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide |
InChI |
InChI=1S/C14H15N5O4S/c1-10-6-2-3-7-11(10)24(22,23)19-18-14(21)13(20)17-16-12-8-4-5-9-15-12/h2-9,19H,1H3,(H,15,16)(H,17,20)(H,18,21) |
InChI 键 |
CLQFBMFANQZQAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)NNC(=O)C(=O)NNC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)

![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)

![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)

![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)


![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
